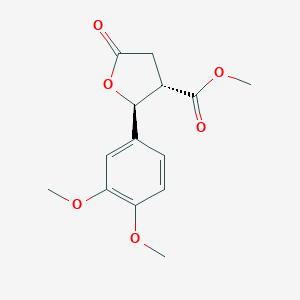![molecular formula C10H16N3O+ B220938 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium, also known as CDEP, is a chemical compound that has been widely used in scientific research. CDEP is a quaternary ammonium compound that is structurally similar to acetylcholine, a neurotransmitter in the nervous system. CDEP has been used as a tool to study the function of acetylcholine receptors and the effects of cholinergic drugs.
Mecanismo De Acción
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium acts as an agonist at nicotinic acetylcholine receptors, which are located in the nervous system and other tissues. Nicotinic acetylcholine receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium binds to these receptors and activates them, leading to an increase in the release of neurotransmitters and other physiological effects.
Biochemical and Physiological Effects:
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been shown to have a variety of biochemical and physiological effects, including increased muscle contraction, increased heart rate and blood pressure, increased neurotransmitter release, and improved cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows researchers to study the effects of cholinergic drugs on these receptors without affecting other neurotransmitter systems. However, one limitation of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium is its short half-life, which can make it difficult to study the long-term effects of cholinergic drugs.
Direcciones Futuras
There are several future directions for research on 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. One area of research is the development of new cholinergic drugs based on the structure of 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. Another area of research is the investigation of the role of nicotinic acetylcholine receptors in various physiological processes, including inflammation, pain, and addiction. Additionally, future research could focus on the development of new methods for synthesizing and delivering 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium to improve its efficacy and reduce its side effects.
Métodos De Síntesis
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium can be synthesized by reacting 2-(dimethylamino)ethylamine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used in a variety of scientific research applications, including studies on acetylcholine receptors, cholinergic drugs, and neurotransmitter release. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used to investigate the effects of acetylcholine receptor agonists and antagonists on various physiological processes, including muscle contraction, heart rate, and blood pressure. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been used to study the effects of cholinergic drugs on cognitive function, memory, and learning.
Propiedades
Fórmula molecular |
C10H16N3O+ |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3-5,8H,6-7H2,1-2H3,(H-,11,14)/p+1 |
Clave InChI |
BKLYFKCWROZHNQ-UHFFFAOYSA-O |
SMILES |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
SMILES canónico |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)



![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)

